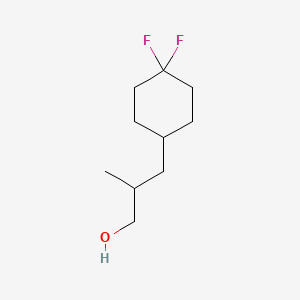
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C10H18F2O It is characterized by the presence of a difluorocyclohexyl group attached to a methylpropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol typically involves the reaction of 4,4-difluorocyclohexanone with a suitable Grignard reagent, followed by reduction. One common method includes the following steps:
Formation of Grignard Reagent: Reacting 2-methylpropan-1-ol with magnesium in anhydrous ether to form the Grignard reagent.
Addition Reaction: The Grignard reagent is then added to 4,4-difluorocyclohexanone under controlled conditions to form the intermediate alcohol.
Reduction: The intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(4,4-Difluorocyclohexyl)-2-methylpropanal or 3-(4,4-Difluorocyclohexyl)-2-methylpropanone.
Reduction: Various alcohol derivatives depending on the specific conditions and reagents used.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s overall activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4,4-Difluorocyclohexyl)-2-methylpropanal
- 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid
- 3-(4,4-Difluorocyclohexyl)propanoic acid
Uniqueness
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the difluorocyclohexyl group and the methylpropanol backbone. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
Activité Biologique
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is an organic compound characterized by the molecular formula C10H18F2O. It features a difluorocyclohexyl group attached to a 2-methylpropan-1-ol backbone. The presence of fluorine atoms enhances its chemical properties, making it a significant subject of interest in medicinal chemistry and biological research.
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. The fluorine atoms in its structure contribute to its binding affinity and selectivity, potentially leading to significant biological effects. Investigations are ongoing to explore its role in modulating enzyme activity and cellular signaling pathways through these interactions.
Enzyme Inhibition and Receptor Binding
The compound has been shown to inhibit certain enzymes, which is crucial for understanding its therapeutic potential. Studies suggest that it may modulate receptor activity, influencing various biological processes. The specific pathways affected by this compound are still being elucidated, but preliminary findings indicate a promising profile for therapeutic applications.
Case Studies
- Enzyme Interaction Study : A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that the compound could significantly alter enzyme activity, suggesting potential applications in drug metabolism modulation.
- Receptor Binding Affinity : Another investigation assessed the binding affinity of this compound to various G-protein coupled receptors (GPCRs). Results indicated a higher binding affinity compared to non-fluorinated analogs, highlighting the influence of fluorination on receptor interactions.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds to highlight the uniqueness of this compound:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C10H18F2O | Enzyme inhibition; receptor modulation |
| 1-(4-Fluorophenyl)-2-methylpropan-1-ol | C10H13F | Moderate receptor activity |
| 3-Cyclohexyl-2-methylpropan-1-ol | C11H22O | Limited biological activity |
This table illustrates how the unique difluorocyclohexyl group influences its biological activity compared to other compounds.
Propriétés
Formule moléculaire |
C10H18F2O |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-8(7-13)6-9-2-4-10(11,12)5-3-9/h8-9,13H,2-7H2,1H3 |
Clé InChI |
ZMCXKXDWRAECMG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCC(CC1)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















